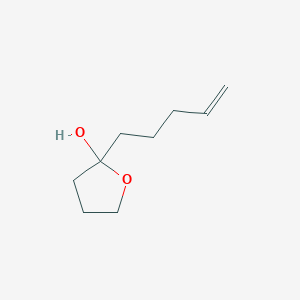

2-(Pent-4-en-1-yl)tetrahydrofuran-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-pent-4-enyloxolan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(10)7-5-8-11-9/h2,10H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXCMBPLIUAYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1(CCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations Pertaining to 2 Pent 4 En 1 Yl Tetrahydrofuran 2 Ol Chemistry

In-depth Mechanistic Elucidation of Formation Reactions

The synthesis of 2-(pent-4-en-1-yl)tetrahydrofuran-2-ol can be envisaged to proceed from an open-chain precursor, such as 6-hydroxyhept-1-en-2-one, through intramolecular cyclization. The nature of the catalyst and reaction conditions dictates the predominant mechanistic pathway.

Radical cyclizations offer a powerful method for the construction of five- and six-membered rings and are typically characterized by their high levels of regio- and stereoselectivity. The formation of this compound via a radical pathway would likely proceed from a suitable precursor, such as a β-alkoxy-γ-keto radical, through a cascade of events.

One plausible route involves the generation of a ketyl radical anion from a precursor like 6-hydroxyhept-1-en-2-one using a single-electron transfer (SET) reagent such as samarium(II) iodide (SmI₂). researchgate.netacs.orgnih.gov The mechanism would proceed through the following key steps:

Initiation: A single electron is transferred from the reducing agent (e.g., SmI₂) to the carbonyl group of the precursor, forming a ketyl radical anion.

Propagation (Cyclization): The newly formed radical anion undergoes an intramolecular 5-exo-trig cyclization, attacking the terminal double bond. This step is generally favored over the alternative 6-endo-trig cyclization due to kinetic preferences as described by Baldwin's rules. This cyclization generates a primary alkyl radical.

Termination: The resulting cyclized radical can be quenched by a hydrogen atom donor present in the reaction medium or undergo further reduction and protonation to yield the final product, this compound. princeton.edu

Manganese(III)-based oxidative free-radical cyclizations of unsaturated ketones also provide a viable pathway. capes.gov.brnih.gov In such a scenario, an enolate is oxidized to an α-keto radical, which then undergoes cyclization onto the tethered alkene.

The general preference for 5-exo cyclization in radical reactions of this type is a well-established principle in organic synthesis. The stereochemical outcome at the newly formed stereocenters is often influenced by the conformation of the transition state of the cyclization step.

Ionic mechanisms, particularly those catalyzed by acids or bases, provide a complementary approach to the synthesis of this compound.

Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the carbonyl group of a precursor like 6-hydroxyhept-1-en-2-one is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.com The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon in a 5-exo-tet cyclization. Subsequent deprotonation of the resulting oxonium ion furnishes the cyclic hemiketal. google.comchemicalbook.comgoogle.com

This intramolecular nucleophilic substitution can be considered an Sₙ1- or Sₙ2-type reaction at the carbonyl carbon. nih.gov The reaction is often reversible, and the position of the equilibrium is influenced by the stability of the cyclic product versus the open-chain precursor.

Base-Catalyzed Cyclization (Intramolecular Oxy-Michael Reaction): If the precursor were an ε-hydroxy-α,β-unsaturated ketone, a base-catalyzed intramolecular oxy-Michael addition could lead to the formation of a substituted tetrahydrofuran (B95107). doi.org For the specific target this compound, a suitable precursor for a base-catalyzed cyclization is less direct but could be envisioned through a multi-step process involving the formation of the requisite nucleophile and electrophile within the same molecule.

The distinction between concerted and stepwise mechanisms is crucial for understanding the reaction kinetics and stereochemical outcomes. ucla.eduyoutube.comnih.gov

Radical Cyclizations: These reactions are classic examples of stepwise mechanisms . They involve the formation of distinct radical intermediates, as described in section 3.1.1. The initial radical is generated, then cyclizes to form a second radical intermediate, which is subsequently quenched to give the product.

Ionic Cyclizations:

Acid-Catalyzed Pathways: These are also generally considered stepwise . The protonation of the carbonyl group creates a distinct intermediate (an oxonium ion), which is then attacked by the internal nucleophile. In some cases, particularly with highly stabilized carbocation intermediates, the reaction may proceed through a discrete carbocation after the initial protonation and loss of water (if applicable), followed by nucleophilic attack.

Base-Catalyzed Oxy-Michael Additions: These are also stepwise, involving the formation of an enolate intermediate which then undergoes intramolecular cyclization.

A truly concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state without the formation of any intermediate, is less likely for the formation of this compound from a keto-alcohol precursor under typical radical or ionic conditions. Pericyclic reactions, such as the Cope-type hydroamination, can exhibit concerted mechanisms, but these are not directly applicable to the formation of the target compound from a simple keto-alcohol. rsc.org

Computational and Theoretical Studies

Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding reactivity, and predicting stereoselectivity. rsc.org

For the acid-catalyzed ionic pathway , DFT calculations could model the protonated precursor, the transition state for the intramolecular nucleophilic attack, and the final product. By comparing the activation barriers for the radical and ionic pathways under different simulated conditions, one could predict which mechanism is likely to be more favorable.

A hypothetical data table illustrating the type of information that could be obtained from a DFT study is presented below.

| Species/Transition State | Pathway | Relative Energy (kcal/mol) |

| 6-hydroxyhept-1-en-2-one | - | 0.0 |

| Ketyl Radical Anion | Radical | +5.2 |

| TS (5-exo-trig cyclization) | Radical | +15.8 |

| Cyclized Primary Radical | Radical | -8.5 |

| Protonated Ketone | Ionic | +10.1 |

| TS (Nucleophilic Attack) | Ionic | +18.3 |

| This compound | - | -12.7 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of reactivity based on the interaction of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. imperial.ac.uk

In the context of the radical cyclization to form this compound, the key interaction is between the singly occupied molecular orbital (SOMO) of the ketyl radical and the π and π* orbitals of the alkene. The stereoselectivity of the cyclization can be rationalized by examining the orbital overlap in the different possible transition state geometries. The transition state that allows for the most effective overlap between the SOMO and the appropriate frontier orbital of the alkene will be the lowest in energy and will lead to the major product.

For the acid-catalyzed ionic cyclization , the key FMO interaction is between the HOMO of the nucleophile (the oxygen of the hydroxyl group) and the LUMO of the electrophile (the protonated carbonyl carbon). The energy gap between the HOMO and LUMO can provide an indication of the reactivity; a smaller energy gap generally corresponds to a more facile reaction. FMO analysis can also be used to predict the preferred trajectory of nucleophilic attack, thus influencing the stereochemical outcome.

A hypothetical data table showing the energies of the frontier orbitals for the reacting species is provided below to illustrate the application of FMO theory.

| Reacting Species | Orbital | Energy (eV) |

| Ketyl Radical | SOMO | -5.2 |

| Alkene | HOMO (π) | -10.5 |

| Alkene | LUMO (π*) | +1.5 |

| Hydroxyl Group (Nucleophile) | HOMO | -12.1 |

| Protonated Carbonyl (Electrophile) | LUMO | -8.7 |

Note: The values in this table are hypothetical and for illustrative purposes only.

By analyzing these energy levels, one can predict the dominant orbital interactions. For the radical pathway, the SOMO-LUMO interaction is typically favored. For the ionic pathway, the HOMO of the nucleophile will interact with the LUMO of the electrophile.

Due to a lack of publicly available research data for the specific chemical compound "this compound," an article detailing its reaction mechanisms, kinetic studies, and transition state analysis as per the requested outline cannot be generated at this time.

Extensive searches for scholarly articles, patents, and data repositories have not yielded specific experimental or computational findings regarding the transition state analysis, reaction coordinate mapping, rate constants, activation parameters, or the influence of catalysts on reactions involving this compound.

While general principles of physical organic chemistry govern the behavior of such molecules, the absence of dedicated studies on this particular compound prevents the creation of a scientifically accurate and detailed article as requested. Further empirical research and publication in peer-reviewed literature would be required to provide the specific data points and analyses sought.

Reactivity and Derivatization of 2 Pent 4 En 1 Yl Tetrahydrofuran 2 Ol

Transformations at the Tetrahydrofuran-2-ol Moiety

The tetrahydrofuran-2-ol group is a cyclic hemiacetal, which exists in equilibrium with its open-chain tautomer, 4-hydroxynon-8-en-1-al. The cyclic form is generally more stable and predominates. researchgate.net The chemistry of this part of the molecule is largely dictated by the reactivity of the hemiacetal functional group.

Reactions of the Hemiacetal Functionality (e.g., Acetalization, Oxidation to Lactones)

The hemiacetal group is a versatile functional handle for various transformations.

Acetalization: Like other hemiacetals, 2-(pent-4-en-1-yl)tetrahydrofuran-2-ol can react with alcohols under acidic conditions to form the corresponding acetal (B89532). libretexts.org This reaction proceeds via protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by an alcohol molecule yields the acetal. libretexts.orgmasterorganicchemistry.com The use of a diol, such as ethylene (B1197577) glycol, in this reaction would lead to the formation of a cyclic acetal. This reaction is reversible and can be controlled by the removal of water to drive it towards acetal formation. libretexts.org

Oxidation to Lactones: The hemiacetal functionality can be readily oxidized to the corresponding γ-lactone, which in this case is non-8-en-4-olide. Various oxidizing agents can accomplish this transformation. The oxidation of the parent compound, 2-hydroxytetrahydrofuran (B17549), to γ-butyrolactone has been demonstrated using catalysts like iron-containing clay with hydrogen peroxide or through dehydrogenation over certain metal clusters. researchgate.netrsc.org For a substituted derivative like this compound, similar methods would be applicable. Aerobic oxidation in the presence of copper complexes has also been shown to convert tetrahydrofuran (B95107) into 2-hydroxytetrahydrofuran, which is then further oxidized to the lactone. researchgate.net

| Substrate | Oxidizing System | Product | Reference |

|---|---|---|---|

| 2-Hydroxytetrahydrofuran | Iron-containing clay / H₂O₂ | γ-Butyrolactone | rsc.org |

| 2-Hydroxytetrahydrofuran | K₄[Re₆S₈(OH)₆] (catalyst), heat | γ-Butyrolactone | researchgate.net |

| Tetrahydrofuran (via in-situ hemiacetal) | [Cu₃L₃] complex / Air | 2-Hydroxytetrahydrofuran / γ-Butyrolactone | researchgate.net |

Ring-Opening Reactions and Subsequent Transformations

The cyclic hemiacetal structure of this compound is in a dynamic equilibrium with its acyclic hydroxy aldehyde form. researchgate.net This equilibrium allows for reactions characteristic of aldehydes, although the cyclic form is typically favored. Conditions that trap the aldehyde, such as derivatization with reagents like hydroxylamine (B1172632) or hydrazines, can shift the equilibrium towards the open-chain form. Furthermore, under certain conditions, such as vapor-phase dehydration over catalysts like silica (B1680970) gel, the parent 2-hydroxytetrahydrofuran can undergo elimination to yield 2,3-dihydrofuran. researchgate.net

Functionalization at C2 of the Tetrahydrofuran Ring

Functionalization at the C2 position is intrinsically linked to the reactivity of the hemiacetal. The carbon atom at this position is electrophilic in nature, particularly after protonation of the hydroxyl group. This allows for the introduction of various nucleophiles. As discussed, reaction with alcohols leads to acetals. Similarly, reaction with thiols can form thioacetals. The formation of the C2-O bond in the hemiacetal is a key step in many reactions that construct the tetrahydrofuran ring itself, highlighting the importance of this position in both synthesis and subsequent functionalization. nih.gov

Reactivity of the Pent-4-en-1-yl Side Chain

The terminal double bond of the pent-4-en-1-yl side chain provides a second, distinct site of reactivity within the molecule, enabling a range of addition and cyclization reactions.

Electrophilic and Radical Additions to the Terminal Alkene

The carbon-carbon double bond is susceptible to attack by both electrophiles and radicals. pharmdguru.com

Electrophilic Addition: In accordance with Markovnikov's rule, the addition of electrophiles like hydrogen halides (H-X) would proceed through a more stable secondary carbocation intermediate, leading to the halogen being attached to the C4 position of the pentenyl chain. sirptsciencecollege.org Other common electrophilic additions include hydration (addition of water in the presence of acid), halogenation (addition of X₂), and halohydrin formation (addition of X₂ in water). pearson.com

Radical Addition: In contrast, the radical addition of hydrogen bromide, typically initiated by peroxides, follows an anti-Markovnikov pathway. pharmdguru.com This results in the bromine atom adding to the terminal carbon (C5) of the side chain. Other radical reactions can also be initiated at this site, offering a pathway to further functionalization. nih.gov

| Reaction Type | Reagents | Expected Major Product Regiochemistry | Reference |

|---|---|---|---|

| Electrophilic Hydrohalogenation | HBr (no peroxides) | Bromine at C4 of side chain (Markovnikov) | sirptsciencecollege.org |

| Radical Hydrobromination | HBr, Peroxides (ROOR) | Bromine at C5 of side chain (Anti-Markovnikov) | pharmdguru.com |

| Halogenation | Br₂ | Dibromide at C4 and C5 of side chain | pearson.com |

| Acid-Catalyzed Hydration | H₂O, H⁺ | Hydroxyl group at C4 of side chain (Markovnikov) | pearson.com |

Cyclization Reactions of the Pentenyl Moiety (e.g., to form bicyclic structures)

The proximity of the hemiacetal oxygen and the terminal alkene allows for intramolecular cyclization reactions, which are powerful methods for constructing bicyclic systems. These reactions can be promoted by electrophiles or radical initiators.

Electrophilic Cyclization: Treatment with an electrophilic reagent, such as phenylselenyl halides, can induce cyclization. researchgate.net The electrophile adds to the terminal double bond, forming an intermediate (e.g., a seleniranium ion) which is then trapped by the nucleophilic oxygen of the hemiacetal (or the open-chain alcohol form). This process, often referred to as an "oxy-cyclization," typically results in the formation of a new five-membered ring, leading to a bicyclic ether system. This strategy is a well-established method for synthesizing substituted tetrahydrofuran rings. researchgate.net

Radical Cyclization: Radical-initiated cyclization offers another route to bicyclic structures. A radical can be generated elsewhere in the molecule, or a radical species can add to the double bond to initiate the process. For instance, oxygen-centered radicals can be generated and undergo 5-exo-trig cyclization onto the alkene, forming a new carbon-oxygen bond and a carbon-centered radical on the adjacent carbon, which is then quenched. nih.govresearchgate.net Such radical cyclizations are known to be highly efficient for forming five-membered rings and can offer good control over stereochemistry. These reactions can lead to the formation of important structural motifs found in natural products. researchgate.net

Cross-Coupling and Metathesis Reactions for Further Elaboration

The terminal alkene of the pentenyl side chain is a versatile handle for carbon-carbon bond formation through various transition metal-catalyzed reactions. These reactions are fundamental in constructing more complex molecular architectures from simpler precursors.

Cross-Coupling Reactions:

The Mizoroki-Heck reaction, often simply called the Heck reaction, facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.org For this compound, a Heck reaction with an aryl or vinyl halide (or triflate) could be employed to introduce a substituent at the terminal position of the pentenyl chain. This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Another powerful cross-coupling reaction is the Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. mdpi.com To utilize this reaction, the terminal alkene of this compound would first need to be converted into a vinyl-boron species, for example, through hydroboration. This derivative could then be coupled with a wide range of aryl or vinyl halides.

Below is a table summarizing potential cross-coupling reactions for the derivatization of this compound.

| Reaction | Reactant | Catalyst/Reagents | Product |

| Heck Reaction | Aryl/Vinyl Halide | Pd Catalyst, Base | Aryl/Vinyl substituted derivative |

| Suzuki Coupling | Aryl/Vinyl Halide | Pd Catalyst, Base (after hydroboration of the alkene) | Aryl/Vinyl substituted derivative |

Metathesis Reactions:

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.org For this compound, several types of metathesis reactions can be envisioned.

Cross-Metathesis (CM): This reaction with a partner olefin can be used to introduce a new functional group at the end of the pentenyl chain. The outcome of the reaction is often driven by the formation of a volatile byproduct like ethylene, which can be removed from the reaction mixture. wikipedia.org Modern ruthenium catalysts, such as Grubbs' catalysts, are known to tolerate a variety of functional groups, including alcohols and ethers, making them suitable for this transformation. nih.govharvard.edu

Ring-Closing Metathesis (RCM): If another alkene is present in a suitable position within the molecule, RCM can be used to form a new ring system. For the title compound as is, this is not a direct possibility.

Ring-Opening Metathesis Polymerization (ROMP): While not a direct reaction of the title compound itself, derivatives of it could potentially be used as monomers in ROMP to create functionalized polymers. semanticscholar.org

The following table outlines potential metathesis reactions.

| Reaction | Reactant | Catalyst | Product |

| Cross-Metathesis | Partner Olefin | Grubbs' or Schrock Catalyst | Elongated or functionalized side chain |

Chemo-, Regio-, and Stereoselective Functionalization of the Compound

The presence of two distinct functional groups, the hemiacetal and the terminal alkene, in this compound necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In the case of this compound, the reactivity of the terminal alkene and the hemiacetal can be selectively targeted.

Reactions at the Alkene: The terminal double bond can undergo a variety of transformations while leaving the hemiacetal group intact. For instance, selective epoxidation can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation using osmium tetroxide, or hydroboration-oxidation to yield a terminal alcohol are also common transformations of terminal alkenes. The choice of reagents and reaction conditions is crucial to prevent undesired reactions at the hemiacetal. numberanalytics.com

Reactions at the Hemiacetal: The hemiacetal functionality exists in equilibrium with the open-chain hydroxy aldehyde. This allows for reactions typical of both alcohols and aldehydes. For example, the hydroxyl group can be acylated or alkylated under appropriate conditions. The cyclic form can also be opened and the resulting aldehyde can be made to react, though this often requires more forcing conditions that might also affect the alkene.

Regioselectivity:

Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. For this compound, this is particularly relevant in reactions involving the pentenyl side chain. For example, in a hydroboration reaction, the boron atom will preferentially add to the terminal carbon of the alkene (anti-Markovnikov addition), leading to the formation of a primary alcohol after oxidation. Conversely, acid-catalyzed hydration would be expected to yield a secondary alcohol (Markovnikov addition).

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. The tetrahydrofuran ring in this compound contains at least one stereocenter at the anomeric carbon (C-2). The pentenyl side chain itself can also contain stereocenters depending on its conformation and substitution. Any reaction that introduces a new stereocenter has the potential to be stereoselective. For instance, the synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans has been achieved with high stereoselectivity. google.com Similarly, the epoxidation of the terminal alkene could be performed using a chiral catalyst to favor the formation of one enantiomer of the resulting epoxide.

The following table provides examples of selective functionalization.

| Reaction Type | Reagent/Catalyst | Selective Target | Product |

| Chemoselective Epoxidation | m-CPBA | Alkene | Epoxide derivative |

| Chemoselective Oxidation | PCC | Hemiacetal (to lactone) | Corresponding lactone |

| Regioselective Hydroboration | BH3, then H2O2, NaOH | Alkene (anti-Markovnikov) | Terminal alcohol derivative |

| Stereoselective Dihydroxylation | AD-mix-β | Alkene | Chiral diol derivative |

Advanced Characterization and Spectroscopic Analysis in Research on 2 Pent 4 En 1 Yl Tetrahydrofuran 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(pent-4-en-1-yl)tetrahydrofuran-2-ol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle. pressbooks.pubnih.gov

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

A suite of 2D NMR experiments is employed to establish the connectivity and spatial relationships within the molecule. youtube.comscience.govsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between adjacent protons (²J or ³J coupling). For this compound, COSY is critical for tracing the proton networks within the tetrahydrofuran (B95107) (THF) ring and the pentenyl side chain independently. researchgate.net Cross-peaks would confirm the sequence of protons from H-3 through H-5 in the THF ring and trace the connectivity from the H-1' methylene (B1212753) protons to the terminal vinyl protons (H-5') in the side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling). columbia.edu It allows for the unambiguous assignment of carbon resonances based on their attached, and usually more easily assigned, protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the key to connecting the molecular fragments by revealing correlations between protons and carbons over two to three bonds (²J and ³J). columbia.edu For this molecule, the most crucial correlation would be between the H-1' protons of the pentenyl chain and the quaternary hemiacetal carbon (C-2) of the THF ring, confirming the attachment point of the side chain. Other key correlations would include those from the H-3 protons to C-2 and C-5, and from the H-5' vinyl protons to the C-3' carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and preferred conformation. NOESY cross-peaks could, for example, reveal the spatial relationship between the pentenyl side chain and the protons on the surface of the THF ring.

A hypothetical table of NMR assignments based on these techniques is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Note: Chemical shifts (δ) are hypothetical and reported in ppm. Actual values depend on the solvent and experimental conditions. nih.govpitt.eduoregonstate.edudocbrown.info

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | 103-106 | - | - | - |

| 3 | 25-28 | 1.80-1.95 | m | C-2, C-4, C-5, C-1' |

| 4 | 23-26 | 1.90-2.05 | m | C-3, C-5 |

| 5 | 67-70 | 3.80-3.95 | m | C-2, C-3, C-4 |

| OH | - | 4.5-5.5 | s (broad) | C-2 |

| 1' | 38-41 | 1.60-1.75 | m | C-2, C-2', C-3' |

| 2' | 28-31 | 1.45-1.55 | m | C-1', C-3', C-4' |

| 3' | 33-36 | 2.05-2.15 | m | C-1', C-2', C-4', C-5' |

| 4' | 138-140 | 5.75-5.85 | m | C-3', C-5' |

| 5' | 114-116 | 4.90-5.05 | m | C-3', C-4' |

Dynamic NMR for Conformational Studies

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms, which interconvert via a process known as pseudorotation. researchgate.netosi.lvnih.gov The presence of a bulky substituent at the C-2 position influences this conformational equilibrium. Dynamic NMR (DNMR) spectroscopy, primarily through variable-temperature (VT) experiments, is a powerful tool to study these conformational dynamics. nih.govauremn.org.br By lowering the temperature, the rate of interconversion can be slowed. If the exchange rate becomes slow on the NMR timescale, separate signals for the individual conformers may be observed, allowing for the determination of their relative populations and the energy barrier (ΔG‡) of the interconversion process.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and investigating the fragmentation pathways of this compound. Using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.govresearchgate.net

The calculated exact mass of the protonated molecule [C₉H₁₆O₂ + H]⁺ is 157.1223 g/mol .

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides structural confirmation. whitman.eduwvu.edu For a cyclic hemiacetal like this, characteristic fragmentation pathways would be expected:

Loss of Water: A facile loss of H₂O from the hydroxyl group is a common fragmentation for alcohols, leading to a prominent [M+H-18]⁺ ion.

α-Cleavage: Cleavage of the bond between C2 and the side chain (C1') would result in fragments corresponding to the pentenyl radical and a protonated 2-oxacyclopentanone cation.

Ring Opening: The tetrahydrofuran ring can undergo various ring-opening fragmentations, often initiated by the cleavage of the C-O bond.

Interactive Data Table: Predicted HRMS Fragments for this compound.

| m/z (Predicted) | Formula | Description of Fragment |

| 157.1223 | [C₉H₁₇O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 139.1118 | [C₉H₁₅O]⁺ | Loss of H₂O from [M+H]⁺ |

| 87.0441 | [C₄H₇O₂]⁺ | Ion from cleavage of C2-C1' bond |

| 85.0648 | [C₅H₉O]⁺ | Ion from ring opening and rearrangement |

| 69.0699 | [C₅H₉]⁺ | Pentenyl cation |

X-ray Crystallography for Absolute Stereochemistry Determination (if suitable derivatives are formed)

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure, including relative and absolute stereochemistry. uwa.edu.aunih.gov Since this compound is a hemiacetal and likely an oil or low-melting solid, obtaining single crystals suitable for diffraction may be difficult.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification of the compound and for the analysis of its stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The C-2 position of this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral entities.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating enantiomers and determining the enantiomeric excess (e.e.) of a synthetic sample. nih.govchiralpedia.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP). These phases are typically composed of a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamates), immobilized on a silica (B1680970) support. researchgate.netnih.gov

The two enantiomers form transient, diastereomeric complexes with the chiral selector, which have different energies and stabilities. This difference in interaction strength leads to different retention times on the column, resulting in their separation. By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be precisely calculated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique in the study of volatile and semi-volatile organic compounds like this compound. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal method for both assessing the purity of the final compound and for monitoring the progress of the chemical reactions involved in its synthesis.

Purity Assessment:

In the context of purity determination, a sample of this compound would be introduced into the GC-MS system. The gas chromatograph component separates the various components of the sample based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column at a specific time, known as its retention time, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The purity of this compound can be determined by comparing the integrated area of its corresponding peak in the chromatogram to the total area of all peaks. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra.

Reaction Monitoring:

GC-MS is also a critical tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By taking small aliquots of the reaction mixture at various time intervals and analyzing them by GC-MS, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize the yield and purity of the final product.

For instance, in a hypothetical synthesis, one could monitor the consumption of the starting materials and the formation of this compound. The relative peak areas in the chromatograms would provide a semi-quantitative measure of the concentration of each species in the reaction mixture over time.

Hypothetical GC-MS Data:

While specific experimental data for this compound is not available, a hypothetical mass spectrum can be predicted based on the fragmentation patterns of similar tetrahydrofuran derivatives. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for such molecules often involve the loss of water (M-18), the loss of the pentenyl side chain, and cleavage of the tetrahydrofuran ring.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a GC-MS analysis of this compound.

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| Hypothetical | This compound | C9H16O2 | 156.22 | Predicted values: 156 (M+), 138 (M-18), 85, 71, 55, 43 |

Future Directions and Emerging Research Avenues for 2 Pent 4 En 1 Yl Tetrahydrofuran 2 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to the development of new synthetic routes. For the synthesis of 2-(Pent-4-en-1-yl)tetrahydrofuran-2-ol and its derivatives, future research will likely focus on minimizing environmental impact and maximizing efficiency.

Key areas of development include:

Use of Greener Solvents: A significant portion of chemical waste is generated from volatile organic solvents. nih.gov Research is moving towards the use of more benign solvent systems. For instance, employing aqueous micellar conditions for key bond-forming reactions can reduce the reliance on traditional organic solvents. nih.gov The development of syntheses in water, a non-toxic and abundant solvent, is a major goal for producing compounds like tetrahydropyrazino[2,1-a:5,4-a']diisoquinolines, a principle that can be extended to tetrahydrofuran (B95107) synthesis. nih.gov

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. Intramolecular hydroalkoxylation, which can form the tetrahydrofuran ring, is an example of an atom-economical reaction. rsc.orgrsc.org

Renewable Feedstocks: The chemical industry is exploring the use of biomass as a sustainable alternative to fossil fuels for producing valuable platform chemicals. mdpi.com For example, 1,4-butanediol (B3395766) and tetrahydrofuran can be synthesized from bio-based sources, offering a greener pathway to these important industrial chemicals. rsc.org The catalytic transformation of biomass, such as converting N-acetylglucosamine to 5-hydroxymethylfurfural (B1680220) (HMF), demonstrates the feasibility of creating complex chemical precursors from renewable materials. mdpi.com This approach could be adapted for the synthesis of functionalized tetrahydrofurans.

| Sustainable Strategy | Description | Potential Application for Tetrahydrofuran Synthesis | Reference |

|---|---|---|---|

| Aqueous Micellar Catalysis | Utilizes water as a bulk solvent with surfactants to form micelles that act as nanoreactors for organic transformations. | Could be applied to coupling reactions to build the carbon skeleton before cyclization. | nih.gov |

| Bio-based Feedstocks | Synthesis of platform chemicals like 1,4-butanediol and tetrahydrofuran from renewable biomass instead of petrochemical sources. | Provides a sustainable starting point for the synthesis of the tetrahydrofuran core. | rsc.org |

| Atom-Economical Reactions | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, such as intramolecular hydroalkoxylation. | Direct formation of the tetrahydrofuran ring from an unsaturated alcohol precursor. | rsc.orgrsc.org |

Exploration of Novel Catalytic Systems and Reagents

The synthesis of substituted tetrahydrofurans often relies on catalytic cyclization reactions. Future research will undoubtedly focus on discovering and optimizing new catalysts and reagents to improve efficiency, selectivity, and functional group tolerance for reactions that could produce this compound.

Precious Metal Catalysis:

Palladium: Palladium-catalyzed reactions are powerful tools for forming C-C and C-O bonds. organic-chemistry.org Methods for the enantioselective coupling of γ-hydroxyalkenes with aryl bromides to yield 2-(arylmethyl)tetrahydrofuran derivatives have been developed, showcasing the potential for creating chiral centers. nih.gov

Gold: Gold(I) catalysis has emerged as a highly efficient method for the intramolecular hydroalkoxylation of allenes to form substituted tetrahydrofurans, often with very low catalyst loadings and high enantioselectivity. unipv.it

Lanthanide Catalysis: Lanthanide complexes have proven to be effective precatalysts for the rapid and selective intramolecular hydroalkoxylation/cyclization of alkynyl alcohols to yield exocyclic enol ethers, which are structurally related to the target molecule. acs.org These reactions are often highly regioselective. acs.org

Enzyme-like Catalysis: Supramolecular assemblies, such as self-assembled resorcin rsc.orgarene hexamers, can act as catalysts for intramolecular hydroalkoxylation under mild conditions. rsc.orgrsc.org This approach mimics the principles of enzyme catalysis, utilizing an encapsulated environment to facilitate the reaction. rsc.org

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Gold(I) Complexes | Intramolecular Hydroalkoxylation | High efficiency, low catalyst loading, high enantioselectivity. | unipv.it |

| Palladium Complexes | Carboalkoxylation of Alkenes | Forms both C-C and C-O bonds, allows for enantioselective synthesis. | nih.gov |

| Lanthanide Complexes | Hydroalkoxylation of Alkynyl Alcohols | Rapid, highly regioselective, mild conditions. | acs.org |

| Supramolecular Assemblies | Intramolecular Hydroalkoxylation | Mild conditions, mimics enzyme catalysis, potential for substrate selectivity. | rsc.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency.

Flow Chemistry: Continuous flow synthesis can lead to greatly reduced reaction times, improved selectivities, and enhanced yields compared to batch processes. researchgate.net This methodology has been successfully applied to the synthesis of highly substituted tetrahydrofurans and various pharmaceutical products, demonstrating its robustness. researchgate.netnih.govacs.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor is a key benefit. nih.gov

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of chemical reactions. sigmaaldrich.com These systems can perform entire synthetic sequences, including reaction, isolation, and purification, with minimal human intervention. sigmaaldrich.com The development of automated platforms for biocatalysis, such as the synthesis of artificial enzymes, further expands the toolbox for creating complex molecules. nih.govdigitellinc.comresearchgate.net

Application in the Construction of Complex Molecular Architectures and Natural Product Synthesis

The tetrahydrofuran ring is a common structural motif in a wide variety of biologically active natural products, including polyether ionophores, lignans (B1203133), and annonaceous acetogenins. unipv.itnih.govnih.gov These compounds exhibit a broad range of biological activities, such as antitumor, antimicrobial, and antimalarial properties. unipv.itnih.gov

The structure of this compound serves as a versatile building block. The terminal double bond can be functionalized through various means (e.g., cross-coupling, epoxidation, dihydroxylation), while the hemiketal can be used to introduce further complexity or act as a protecting group that can be revealed later in a synthetic sequence. The development of stereoselective methods to synthesize substituted tetrahydrofurans is crucial for accessing these complex natural products. nih.govresearchgate.net

Theoretical Predictions and Machine Learning in Reaction Discovery and Optimization

Computational tools are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new reactions.

Theoretical Predictions: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity. rsc.orgresearchgate.net For instance, DFT calculations have been employed to investigate the diradical pathway in the photochemical ring expansion of oxetanes to form tetrahydrofurans. rsc.org

Machine Learning (ML): ML algorithms are increasingly used to predict reaction outcomes and optimize reaction conditions. beilstein-journals.orgresearchgate.net By training models on large datasets of chemical reactions, it is possible to predict yields, identify optimal catalysts and solvents, and discover novel reactivity patterns. researchgate.netnih.gov Active learning and Bayesian optimization can guide experiments iteratively, accelerating the discovery of optimal reaction conditions with a reduced number of experiments. vapourtec.comrsc.org This data-driven approach represents a paradigm shift from traditional, intuition-based reaction development. researchgate.net

| Methodology | Application | Key Benefits | Reference |

|---|---|---|---|

| Quantum Chemistry (e.g., DFT) | Elucidating reaction mechanisms and predicting molecular properties. | Provides fundamental understanding of reactivity and selectivity. | rsc.orgresearchgate.net |

| Machine Learning (ML) | Predicting reaction outcomes and optimizing reaction conditions. | Accelerates discovery, reduces experimental effort, uncovers novel reactivity. | beilstein-journals.orgresearchgate.netnih.gov |

| Bayesian Optimization (BO) | Self-optimization of chemical reactions in an iterative manner. | Efficiently explores parameter space to find optimal conditions with minimal data. | vapourtec.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pent-4-en-1-yl)tetrahydrofuran-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of tetrahydrofuran derivatives often involves cyclization of diols or epoxides under acidic or catalytic conditions. For example, in analogous compounds like 5-methoxy-2-phenyl-2,3-dihydrobenzofuran, hexafluoropropan-2-ol was used as a solvent to enhance electrophilic aromatic substitution efficiency . For this compound, consider optimizing solvent polarity (e.g., dichloromethane or THF) and catalysts (e.g., BF₃·OEt₂) to favor intramolecular cyclization. Monitor reaction progress via TLC or GC-MS, referencing gas chromatography protocols for related tetrahydrofuran compounds .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly focusing on coupling constants (e.g., vicinal protons in the tetrahydrofuran ring). IR spectroscopy can identify hydroxyl and alkene functional groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula, as demonstrated in the characterization of structurally similar dihydrobenzofurans . For enantiomeric resolution, chiral HPLC or polarimetry may be required.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C, as tetrahydrofuran derivatives are prone to oxidation. Avoid contact with strong oxidizers (e.g., peroxides) and ensure proper ventilation during handling. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats, as recommended for structurally related compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model transition states for key reactions (e.g., ring-opening or alkene functionalization). Parameters such as frontier molecular orbitals (HOMO/LUMO) and Fukui indices can predict nucleophilic/electrophilic sites. Compare results with experimental kinetic data, as seen in studies on fluorinated tetrahydrofurans . Software like Gaussian or ORCA can simulate reaction pathways, while molecular docking may explore biological interactions.

Q. What strategies resolve contradictions in reported stability data for tetrahydrofuran derivatives under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH ranges (2–12) to identify degradation products via LC-MS. For example, conflicting data on tetrahydrofuran stability in acidic media may arise from trace impurities or solvent effects. Use controlled buffer systems and compare degradation kinetics with structurally validated analogs. Statistical tools like ANOVA can assess significance of observed discrepancies.

Q. How does the alkene moiety in this compound influence its biological activity or catalytic applications?

- Methodological Answer : The pent-4-en-1-yl group may participate in Diels-Alder reactions or serve as a ligand in transition-metal catalysis. Test reactivity with dienophiles (e.g., maleic anhydride) to evaluate regioselectivity . For biological studies, assess cytotoxicity and antimicrobial activity using in vitro assays (e.g., MTT or agar diffusion), comparing results to non-alkene analogs. Note that fluorinated tetrahydrofurans show enhanced bioactivity due to electronegativity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。